molecular formula C41H31NO2P2 B12947863 (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide)

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide)

Cat. No.: B12947863
M. Wt: 631.6 g/mol
InChI Key: YRMZNPAYNYBUGZ-UHFFFAOYSA-N
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Description

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organic compound that features a pyridine ring linked to phenylene groups, which are further connected to diphenylphosphine oxide moieties. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of pyridine derivatives with diphenylphosphine oxide under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyridine-2,4-diylbis(4,1-phenylene) is reacted with diphenylphosphine oxide in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenylene or pyridine rings .

Scientific Research Applications

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and material properties .

Comparison with Similar Compounds

Similar Compounds

  • (5-(3,5-di(9H-carbazol-9-yl)phenyl)pyridin-3-yl)diphenylphosphine oxide
  • (6-(3,5-di(9H-carbazol-9-yl)phenyl)pyridin-3-yl)diphenylphosphine oxide

Uniqueness

(Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide) is unique due to its dual n-type units, which enhance its performance in electronic applications. The direct linking of diphenylphosphine oxide and pyridine units results in high triplet energies and balanced charge transport properties, making it superior to its analogs in certain applications .

Properties

Molecular Formula

C41H31NO2P2

Molecular Weight

631.6 g/mol

IUPAC Name

2,4-bis(4-diphenylphosphorylphenyl)pyridine

InChI

InChI=1S/C41H31NO2P2/c43-45(35-13-5-1-6-14-35,36-15-7-2-8-16-36)39-25-21-32(22-26-39)34-29-30-42-41(31-34)33-23-27-40(28-24-33)46(44,37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-31H

InChI Key

YRMZNPAYNYBUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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